REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].I[CH2:20][CH3:21]>C(#N)C>[CH2:20]([N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH2:4][CH2:3]1)[CH3:21] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)CCCCO
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (20 ml) and ethyl acetate (30 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was re-extracted with ethyl acetate (1×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dichloromethane (1×30 ml), the organic layers dried by passage through a hydrophobic frit),
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC(CC1)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |